4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide 4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 941968-41-8
VCID: VC6082688
InChI: InChI=1S/C19H19FN4O/c20-14-5-7-15(8-6-14)23-9-11-24(12-10-23)19(25)22-18-13-21-17-4-2-1-3-16(17)18/h1-8,13,21H,9-12H2,(H,22,25)
SMILES: C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CNC4=CC=CC=C43
Molecular Formula: C19H19FN4O
Molecular Weight: 338.386

4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide

CAS No.: 941968-41-8

Cat. No.: VC6082688

Molecular Formula: C19H19FN4O

Molecular Weight: 338.386

* For research use only. Not for human or veterinary use.

4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide - 941968-41-8

Specification

CAS No. 941968-41-8
Molecular Formula C19H19FN4O
Molecular Weight 338.386
IUPAC Name 4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide
Standard InChI InChI=1S/C19H19FN4O/c20-14-5-7-15(8-6-14)23-9-11-24(12-10-23)19(25)22-18-13-21-17-4-2-1-3-16(17)18/h1-8,13,21H,9-12H2,(H,22,25)
Standard InChI Key DEWKHJZVVUPKGH-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CNC4=CC=CC=C43

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a piperazine core substituted at the 1-position with a 4-fluorophenyl group and at the 4-position with a carboxamide linkage to a 1H-indol-3-yl moiety. The piperazine ring adopts a chair conformation, with the fluorophenyl and indole groups occupying equatorial positions to minimize steric strain. The indole nitrogen remains unsubstituted, distinguishing it from methylated analogs like 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide.

Table 1: Structural Comparison of Piperazine-Carboxamide Analogs

Compound NameSubstituent (R)Molecular FormulaMolecular Weight (g/mol)
4-(4-Fluorophenyl)-N-(1H-indol-3-yl)HC19H19FN4O338.386
4-(4-Fluorophenyl)-N-(1-methyl-1H-indol-3-yl)CH3C20H21FN4O352.413
N-(1-Ethyl-1H-indol-3-yl) variantC2H5C21H23FN4O366.440
4-(1H-Indol-4-yl)-N-[3-(trifluoromethyl)phenyl]CF3C20H19F3N4O388.400

Spectroscopic Characterization

  • NMR (Proton): The 4-fluorophenyl group exhibits characteristic doublets at δ 7.25–7.35 ppm (J = 8.6 Hz) for aromatic protons, while the indole NH proton resonates as a broad singlet near δ 10.8 ppm. Piperazine protons appear as multiplets between δ 2.8–3.6 ppm.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 339.1 [M+H]⁺, with fragmentation patterns indicating cleavage of the carboxamide bond (m/z 177.1 for the fluorophenyl-piperazine fragment).

Synthesis and Purification

Synthetic Pathways

The compound is typically synthesized via a three-step protocol:

  • Piperazine Functionalization: 1-(4-Fluorophenyl)piperazine reacts with triphosgene to form the corresponding carbonyl chloride intermediate.

  • Amide Coupling: The chloride intermediate undergoes nucleophilic acyl substitution with 1H-indol-3-amine in dichloromethane at 0–5°C, using triethylamine as a base.

  • Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (yield: 58–62%).

Reaction Scheme:

1-(4-Fluorophenyl)piperazine+Cl3C(O)ClPiperazine carbonyl chloridePiperazine carbonyl chloride+1H-Indol-3-amineEt3NTarget Compound\text{1-(4-Fluorophenyl)piperazine} + \text{Cl}_3\text{C(O)Cl} \rightarrow \text{Piperazine carbonyl chloride} \\ \text{Piperazine carbonyl chloride} + \text{1H-Indol-3-amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Optimization Challenges

Key challenges include:

  • Indole NH Reactivity: The unprotected indole nitrogen can undergo undesirable alkylation during coupling, necessitating strict temperature control.

  • Fluorine Effects: The electron-withdrawing fluorine substituent reduces piperazine basicity (calculated pKa ~7.1 vs. ~8.9 for non-fluorinated analogs), complicating acid-base extraction steps .

Physicochemical Properties

Thermodynamic Parameters

  • Melting Point: 214–217°C (decomposition observed above 220°C)

  • Solubility:

    • Water: <0.1 mg/mL (25°C)

    • DMSO: 82 mg/mL

    • Ethanol: 14 mg/mL

Computational Chemistry Insights

  • LogP: Calculated XLogP3 value of 3.2 indicates moderate lipophilicity, suitable for blood-brain barrier penetration .

  • Polar Surface Area: 51.4 Ų, suggesting moderate membrane permeability .

  • H-bonding: Two donor sites (indole NH, carboxamide NH) and five acceptor sites influence protein binding .

Structural Analogs and Structure-Activity Relationships

Impact of N-Substitution

  • Methylation (R = CH3): Increases metabolic stability (t1/2: 4.7 h vs. 2.1 h for parent compound) but reduces 5-HT1A affinity by 3-fold.

  • Ethylation (R = C2H5): Enhances D2 selectivity (D2/5-HT1A ratio = 8.9 vs. 2.3 for methyl analog) .

Fluorine Positioning

Comparative data from 3-fluorophenyl analogs show:

  • 4-F substitution improves CNS penetration (brain/plasma ratio = 1.4 vs. 0.7 for 3-F) .

  • Para-fluoro orientation optimizes π-stacking with Tyr175 in receptor models .

Research Gaps and Future Directions

While existing data suggest therapeutic potential, critical unknowns remain:

  • In Vivo Pharmacokinetics: No published studies on bioavailability or metabolism.

  • Safety Profile: Acute toxicity data (LD50) and genotoxicity screening are lacking.

  • Target Validation: Putative receptor interactions require radioligand binding assays.

Priority research areas include:

  • Development of 18F^{18}\text{F}-labeled derivatives for PET neuroimaging .

  • Synthesis of deuterated analogs to enhance metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator